N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSREVACWZUBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340372-07-7 | |
| Record name | methyl({[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of 3-Aminopyrazole
Initial synthesis routes often begin with 3-aminopyrazole, a commercially available precursor. Protection of the primary amine is critical to avoid competing reactions during subsequent alkylation. Pivaloyl chloride emerges as a preferred protecting agent, reacting with 3-aminopyrazole in dichloromethane (DCM) with triethylamine as a base. This yields N-pivaloyl-1H-pyrazol-3-amine, characterized by NMR and HPLC monitoring.
Regioselective Alkylation
Alkylation at pyrazole’s nitrogen or carbon centers demands precise control. For C-2 functionalization, 4-chloro-benzenesulfonic acid 2,2-dimethyl-dioxolan-4-ylmethyl ester serves as an alkylating agent. In anhydrous 1,4-dioxane with sodium tert-butoxide, reflux conditions (90–110°C) facilitate nucleophilic substitution, affording the alkylated intermediate. Lithium salt additives (e.g., LiCl) enhance regioselectivity, favoring N1 over N2 alkylation by stabilizing transition states.
Deprotection and Functionalization
Post-alkylation, the pivaloyl group is cleaved under basic hydrolysis. Aqueous NaOH (2.5 M) in methanol at 70°C for 40 hours liberates the primary amine, which undergoes reductive methylation. Formaldehyde and sodium cyanoborohydride in methanol selectively methylate the amine, yielding the N-methyl derivative. UPLC and 1H-NMR validate product purity, with δ 1.2 ppm (s, 9H) confirming pivaloyl removal.
Cyclocondensation Strategies
Pyrazole ring construction via cyclocondensation offers an alternative route. 1-Phenyl-3-(2-phenylethyl)-1,3-diketone reacts with methylhydrazine in ethanol under reflux, forming the pyrazole core with pre-installed substituents. This method circumvents post-synthetic modifications but requires specialized diketones, often synthesized via Claisen condensations. Yields remain moderate (50–65%) due to steric hindrance from the 2-phenylethyl group.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
For late-stage diversification, Suzuki coupling introduces the 2-phenylethyl moiety. Bromopyrazole precursors, synthesized via bromination of N-methyl-1H-pyrazole-3-methanamine with NBS, react with 2-phenylethylboronic acid under Pd(PPh3)4 catalysis. Optimized conditions (K2CO3, DMF/H2O, 80°C) achieve 70–75% yields, though boronic acid accessibility limits scalability.
Negishi Coupling
Organozinc reagents offer enhanced reactivity for alkyl group transfer. 2-Phenylethylzinc bromide , prepared from 1-bromo-2-phenylethane and Zn dust, couples with iodopyrazole intermediates using Pd(dba)2. This method excels in regioselectivity but demands anhydrous conditions and inert atmospheres, complicating large-scale applications.
Comparative Analysis of Methodologies
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 60–75 | High (N1 > N2) | High | Moderate |
| Cyclocondensation | 50–65 | Moderate | Low | Low |
| Suzuki Coupling | 70–75 | High | Moderate | High |
| Negishi Coupling | 65–70 | High | Low | High |
Alkylation routes dominate industrial settings due to operational simplicity, whereas cross-coupling methods suit small-scale, high-value syntheses. Cyclocondensation remains niche, reserved for bespoke diketone availability.
Experimental Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents (DMF, dioxane) optimize alkylation kinetics, while sodium tert-butoxide ensures efficient deprotonation. In contrast, protic solvents (methanol, water) facilitate hydrolysis but risk side reactions. Patent data highlight ethyl acetate as ideal for extractions, minimizing emulsions.
Temperature and Reaction Monitoring
Reflux conditions (100–110°C) accelerate alkylation but risk thermal decomposition. HPLC tracking at 2-hour intervals ensures reaction completion, with quenching via aqueous workup preventing over-alkylation. For instance, incomplete reactions necessitate additional base and alkylating agent, as seen in UPLC analyses.
Crystallization and Purification
Crude products often crystallize from ethanol/water mixtures, achieving >95% purity. Silica gel chromatography resolves N1/N2 regioisomers, though gradient elution (hexane/ethyl acetate) prolongs purification. Patent examples report final isolation via vacuum distillation, yielding crystalline solids.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenylethyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Positional Isomerism :
- [1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine (CAS: 1339091-15-4): This positional isomer shifts the phenylethyl group to position 1 and the methanamine to position 3.
Methyl vs. Phenylethyl Substituents :
- In contrast, the phenylethyl group in the target compound introduces aromatic π-π stacking capabilities, which may enhance binding to hydrophobic pockets in enzymes or receptors .
Electron-Withdrawing Groups :
- N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (PubChem CID: 24229664):
The trifluoromethyl (CF₃) group at position 3 increases metabolic stability due to its electronegativity and resistance to oxidation. However, this substitution reduces basicity at the pyrazole nitrogen compared to the target compound’s unsubstituted ring .
Heterocyclic and Aromatic Modifications
Thienyl vs. Phenyl Groups :
- N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]-methanamine dihydrochloride (CAS: 1231953-79-9):
Replacing the phenyl group with a thienyl introduces sulfur-mediated hydrogen bonding and altered aromaticity. Thienyl’s smaller size may improve solubility but reduce π-π interactions compared to the phenylethyl group in the target compound .
Chromone-Based Analogs :
Pharmacological and Agrochemical Activity
- Triple Response Induction in Plants :
Pyrazole derivatives like those in and are tested for inducing ethylene-mediated triple responses in Arabidopsis. The target compound’s phenylethyl group may enhance auxin-like activity compared to trimethylated analogs, though direct biological data are pending . - Multitarget Ligands :
Analog 3f (N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine) demonstrates activity as a multitarget ligand, with the fluorophenyl group improving CNS penetration. The target compound’s lack of fluorine may limit blood-brain barrier crossing but reduce off-target effects .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Water Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | 201.27 | ~2.8 | Low | 2-(2-Phenylethyl), N-methyl |
| [1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine | 201.27 | ~2.7 | Low | Positional isomer |
| N-methyl-1-(1,3,5-trimethyl-pyrazol-4-yl)methanamine | 167.24 | ~1.9 | Moderate | Trimethyl groups |
| N-Methyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]benzylamine | 269.27 | ~3.5 | Very Low | CF₃, benzylamine |
*Calculated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
